Dichloroiridium(1+);ethane-1,2-diamine;chloride

Kinetics Isotopic Labeling Mechanistic Chemistry

The compound designated by CAS 15444-46-9 is trans-dichlorobis(ethylenediamine)iridium(III) chloride, a coordination complex with the formula trans-[Ir(en)₂Cl₂]Cl. It belongs to the class of diacidobis(ethylenediamine)iridium(III) salts, characterized by an octahedral Ir(III) center with two bidentate ethylenediamine (en) ligands and two chloride ligands in a trans configuration.

Molecular Formula C4H16Cl3IrN4
Molecular Weight 418.8 g/mol
CAS No. 15444-46-9
Cat. No. B096820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichloroiridium(1+);ethane-1,2-diamine;chloride
CAS15444-46-9
Molecular FormulaC4H16Cl3IrN4
Molecular Weight418.8 g/mol
Structural Identifiers
SMILESC(CN)N.C(CN)N.[Cl-].Cl[Ir+]Cl
InChIInChI=1S/2C2H8N2.3ClH.Ir/c2*3-1-2-4;;;;/h2*1-4H2;3*1H;/q;;;;;+3/p-3
InChIKeyMMYJRKJTEWQYBH-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-Dichlorobis(ethylenediamine)iridium(III) Chloride (CAS 15444-46-9): Defined Stereochemistry and Kinetic Baseline for Iridium(III) Procurement


The compound designated by CAS 15444-46-9 is trans-dichlorobis(ethylenediamine)iridium(III) chloride, a coordination complex with the formula trans-[Ir(en)₂Cl₂]Cl [1]. It belongs to the class of diacidobis(ethylenediamine)iridium(III) salts, characterized by an octahedral Ir(III) center with two bidentate ethylenediamine (en) ligands and two chloride ligands in a trans configuration. This complex is primarily utilized as a well-defined, crystalline precursor in fundamental kinetic and mechanistic investigations of octahedral substitution, where its stereochemical rigidity and the absence of catalyzed or rearrangement pathways make it a reliable model system [2]. The trans isomer is distinguished from its cis analog (CAS 15444-47-0) by its distinct IR and UV-vis spectroscopic signatures, facilitating unambiguous identification [1].

Why Generic Iridium(III) Chloride Sources Cannot Replace Stereochemically-Defined trans-[Ir(en)₂Cl₂]Cl


Substituting trans-[Ir(en)₂Cl₂]Cl with common iridium(III) chloride hydrate (IrCl₃·xH₂O) or stereochemically ambiguous mixtures introduces significant variability in kinetic outcomes and downstream synthesis. The kinetic inertness and substitution rates of Ir(III) complexes are profoundly influenced by the ligand set and geometry; the trans-[Ir(en)₂Cl₂]⁺ cation exhibits a distinct chloride exchange rate (isotopic exchange with ³⁶Cl⁻) with an experimentally determined activation energy of 92.5 kJ mol⁻¹ in 0.005 M HCl [1]. This value differs markedly from the exchange behavior of hexachloroiridate(III) species. Furthermore, the trans-directing effect of the chloride ligands in this complex has been quantitatively studied, revealing ion-pair formation constants that directly impact its reactivity in mixed aqueous solvents, a factor not accounted for when using ill-defined precursors [2]. For applications requiring reproducible stoichiometry and predictable ligand substitution behavior, the defined trans geometry is a critical quality attribute that generic iridium sources fail to guarantee.

Quantitative Differentiation of trans-Dichlorobis(ethylenediamine)iridium(III) Chloride: Evidence for Procurement Selection


Activation Energy for Chloride Exchange: A Benchmark for Trans Isomer Reactivity vs. Hexachloroiridate(III)

The chloride ligand lability of trans-[Ir(en)₂Cl₂]Cl, a key property for its use as a precursor, was directly measured via ³⁶Cl isotopic exchange. The activation energy (Eₐ) for exchange in 0.005 M HCl was found to be 92.5 kJ mol⁻¹ [1]. This benchmark differentiates it from the widely used hexachloroiridate(III) complexes, which typically exhibit different kinetic profiles due to their distinct charge and ligand-field strengths.

Kinetics Isotopic Labeling Mechanistic Chemistry

Ion-Pair Formation Constant: Quantifying Solution-State Speciation Unique to the Trans Complex

The substitution rate of trans-[Ir(en)₂Cl₂]⁺ is significantly modulated by ion-pair formation, a phenomenon quantified by an experimentally determined ion-pair formation constant. This value is directly derived for the trans isomer under specific conditions [1]. The availability of this constant allows for the precise modeling of its reactivity in solutions of varying ionic strength, a predictive capability that is lost when using isomeric mixtures or undefined Ir(III) precursors.

Solution Chemistry Ion Association Reaction Mechanism

Stereochemical Integrity: Definitive Spectroscopic Distinction Between Cis and Trans Isomers

The trans isomer exhibits distinct infrared (IR) and ultraviolet-visible (UV-vis) spectra compared to the cis isomer, as established in the foundational characterization study [1]. This spectroscopic differentiation provides an unambiguous identity test, which is critical for procurement when stereochemistry dictates reactivity. In contrast, procuring a generic isomer or a cis-labeled product without verification risks introducing an incorrect geometry, leading to divergent substitution kinetics and potential synthetic failure.

Stereochemistry Spectroscopy Quality Control

High Iridium Content and Purity: Assured Elemental Composition for Stoichiometric Control

Commercial specifications for CAS 15444-46-9 indicate a minimum iridium content of 45.4% and standard purity of 98% . This high, defined Ir mass fraction simplifies stoichiometric calculations for synthesis, particularly when compared to iridium(III) chloride hydrate, which has a variable water content and an undefined stoichiometry, leading to potential errors in catalyst precursor loading.

Elemental Analysis Purity Procurement Specification

Ideal Application Scenarios for trans-Dichlorobis(ethylenediamine)iridium(III) Chloride Based on Verified Differentiation


Mechanistic Studies of Octahedral Substitution Reactions

Use trans-[Ir(en)₂Cl₂]Cl as a model substrate for investigating ligand substitution kinetics in octahedral Ir(III) complexes. Its well-defined trans geometry and the absence of catalyzed or stereochemical rearrangement pathways, as demonstrated by the kinetic studies of Bauer and Basolo, provide a clean system for studying trans-effects and ion-pairing phenomena [1]. The published activation energy (Eₐ = 92.5 kJ mol⁻¹) for chloride exchange serves as a reference point for comparative mechanistic work [2].

Precursor for Heterogeneous Iridium Catalysts Requiring Defined Ligand Environments

Employ the complex as a stoichiometrically precise precursor for the synthesis of supported iridium catalysts. Its high, guaranteed iridium content (≥45.4%) and crystalline nature enable accurate loading onto oxide supports, unlike the hygroscopic and stoichiometrically variable IrCl₃·xH₂O [1]. The ethylenediamine ligands can be removed under controlled thermal treatment, leaving behind well-dispersed Ir sites, a strategy relevant to patent literature on silane synthesis where ethylenediamine-based Ir precursors are specified.

Synthesis of Structurally-Defined Iridium(III) Anticancer Candidates

Utilize the trans isomer as a starting material for synthesizing novel Ir(III) anticancer complexes with predetermined geometry. The stereochemistry of the metal center is a critical determinant of biological activity, influencing DNA binding and cellular uptake. Starting from a single, spectroscopically-verified trans isomer allows researchers to rationally correlate structure with antiproliferative activity, avoiding the confounding effects of isomeric mixtures [1].

Kinetic Isotope Effect and Ion-Pairing Reference Standard

Due to the extensive characterization of its ³⁶Cl isotopic exchange kinetics and ion-pair formation constants, trans-[Ir(en)₂Cl₂]Cl can serve as a reference standard for calibrating kinetic experiments involving other Ir(III) chloro-amine systems [1]. Its behavior in mixed aqueous solvents, as detailed by Burgess et al., further supports its use in benchmarking solvolysis and medium-effect studies [2].

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